molecular formula C9H11BrO2 B6157293 2-(2-bromo-4-methoxyphenyl)ethan-1-ol CAS No. 198630-94-3

2-(2-bromo-4-methoxyphenyl)ethan-1-ol

Cat. No.: B6157293
CAS No.: 198630-94-3
M. Wt: 231.1
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Description

2-(2-bromo-4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO2. It is a chiral molecule with a bromo substituent in the 2-position, a methoxy group in the 4-position, and a hydroxyl group attached to the chiral carbon on a two-carbon chain. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common method involves the bromination of 4-methoxyacetophenone followed by reduction to obtain the desired product . The reaction conditions typically involve the use of bromine and a suitable solvent, followed by reduction using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromo substituent can be reduced to form a corresponding hydrocarbon.

    Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-bromo-4-methoxyphenyl)ethanone.

    Reduction: Formation of 2-(4-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-4-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a reactant in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the synthesis of perfumes, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to various biological effects. For example, it has been shown to inhibit protein tyrosine phosphatases SHP-1 and PTP1B, which are involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1-(4-methoxyphenyl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-bromo-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a methoxy group.

    2-(3-bromo-4-methoxyphenyl)ethan-1-ol: Similar structure but with the bromo group in the 3-position.

Uniqueness

2-(2-bromo-4-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromo, methoxy, and hydroxyl group on the aromatic ring and ethane chain makes it a versatile compound for various applications.

Properties

CAS No.

198630-94-3

Molecular Formula

C9H11BrO2

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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